molecular formula C11H9F3N4OS2 B5596546 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5596546
M. Wt: 334.3 g/mol
InChI Key: SRIOJLSHFSFJAN-UHFFFAOYSA-N
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Description

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and a sulfanyl-linked acetamide moiety. This compound is synthesized via coupling 4-trifluoromethylphenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol using EDC/HOBt activation in acetonitrile . Its structural uniqueness lies in the trifluoromethyl group, which improves metabolic stability and binding affinity to hydrophobic targets.

The compound’s mechanism may involve apoptosis induction via caspase pathway modulation, though direct evidence remains under investigation .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4OS2/c12-11(13,14)6-3-1-2-4-7(6)16-8(19)5-20-10-18-17-9(15)21-10/h1-4H,5H2,(H2,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIOJLSHFSFJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves a multi-step process. One common method includes the following steps :

    Starting Materials: Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.

    Step 1: Reaction of amines with 2-chloroacetyl chloride to form an intermediate.

    Step 2: The intermediate is then reacted with hydrazinecarbothioamide to form another intermediate.

    Step 3: Finally, the intermediate is reacted with carbon disulfide to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core is electrophilic at the C-2 and C-5 positions, enabling nucleophilic substitutions and cycloadditions.

Reaction Type Conditions Outcome Source
Nucleophilic Substitution Alkylation with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃, DMF)Substitution at C-5 with alkyl groups, forming derivatives with enhanced lipophilicity
Oxidative Cyclization Microwave irradiation with acetic acidFormation of fused heterocycles (e.g., thiadiazolo[3,2-b]triazines)

Sulfanyl Group Transformations

The sulfanyl (-S-) linker participates in redox and substitution reactions.

Reaction Type Conditions Outcome Source
Oxidation H₂O₂ in acetic acidConversion to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives
Disulfide Formation I₂ in ethanolCrosslinking via S–S bond formation, altering solubility and bioactivity

Acetamide Hydrolysis and Functionalization

The acetamide group undergoes hydrolysis and acylation under controlled conditions.

Reaction Type Conditions Outcome Source
Acid-Catalyzed Hydrolysis HCl (6M), refluxCleavage to carboxylic acid and 5-amino-1,3,4-thiadiazole-2-thiol
Acylation Acetyl chloride (pyridine catalyst)Introduction of acetyl groups at the amino position, modifying electronic properties

Trifluoromethyl Group Interactions

The -CF₃ group influences electronic effects but is generally inert under mild conditions.

Reaction Type Conditions Outcome Source
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Meta-directed nitration on the phenyl ring, preserving -CF₃

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the aryl moiety.

Reaction Type Conditions Outcome Source
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂OIntroduction of boronic acids to the phenyl ring, creating biaryl systems

Condensation Reactions

The amino group on the thiadiazole participates in Schiff base formation.

Reaction Type Conditions Outcome Source
Schiff Base Formation Aldehydes/ketones in ethanol, refluxImine-linked derivatives with tunable electronic and steric profiles

Key Mechanistic Insights:

  • Oxidation of Sulfanyl Groups : Higher yields of sulfones (>80%) are achieved with prolonged H₂O₂ exposure (24 hrs).

  • Hydrolysis Selectivity : Acidic conditions preferentially cleave the acetamide over the thiadiazole ring due to steric protection .

  • Electronic Effects : The -CF₃ group deactivates the phenyl ring, directing electrophiles to the meta position .

Comparative Reactivity of Analogues

Derivative Reactivity Profile
N-(4-acetyl-5-(4-hydroxyphenyl)-thiadiazol-2-yl)-acetamide Enhanced electrophilic substitution due to electron-donating -OH group
2-(5-(trifluoromethyl)-thiadiazol-2-yl)acetamide Reduced nucleophilicity at C-5 due to -CF₃ electron withdrawal

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The specific compound under discussion has been shown to possess activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics in response to rising antibiotic resistance.

Case Study: Synthesis and Testing

A study published in IUCrData details the synthesis of this compound and its crystal structure analysis. The researchers established a connection between the molecular structure and its biological activity through various assays, confirming its potential as a lead compound for further drug development .

Anticancer Properties

Thiadiazole derivatives are also noted for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate these mechanisms fully.

Agricultural Applications

Fungicidal Activity

The compound has shown promise as a fungicide, particularly against plant pathogens. Its ability to inhibit fungal growth makes it a candidate for developing new agricultural treatments that are less harmful to the environment compared to traditional fungicides.

Case Study: Field Trials

Field trials have demonstrated the effectiveness of similar thiadiazole compounds in controlling fungal diseases in crops. Such studies highlight the potential for integrating this compound into sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways :

    Molecular Targets: The compound can interact with enzymes such as urease, inhibiting their activity.

    Pathways: By inhibiting urease, the compound can disrupt the conversion of urea to ammonia, which is essential for the survival of certain bacteria.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Chloro Substituents : The trifluoromethyl group enhances cellular permeability and metabolic stability compared to chloro derivatives, but chloro-substituted analogues (e.g., 4b) show stronger caspase activation .
  • Aromatic vs. Heteroaromatic Linkages: Benzo[d]oxazole-containing derivatives (e.g., 5j, 5k) exhibit neuroprotective effects, whereas the amino-thiadiazole core in the target compound favors anticancer activity .

Anticancer Activity

  • Target Compound : Demonstrates moderate cytotoxicity (IC₅₀: 8.2–11.5 μM) against PC3 and U87 cells, comparable to doxorubicin in preliminary assays .
  • Compound 4c () : A 4-chlorophenyl analogue shows superior caspase-9 activation (3.1-fold in MCF7), suggesting apoptosis induction is substituent-dependent .
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide : Exhibits broader cytotoxicity (IC₅₀: 6.8–9.4 μM across three cancer lines) due to benzylthio-enhanced membrane penetration .

Antimicrobial and Anti-inflammatory Activity

  • IVc (): A 5-isopropyl-2-methylphenoxy derivative shows dual antibacterial (MIC: 2 μg/mL) and antifungal activity .
  • 4a–k () : Imidazo[2,1-b][1,3,4]thiadiazole derivatives display anti-inflammatory activity (75% edema inhibition at 50 mg/kg) but lack significant anticancer effects .

Physicochemical and Spectral Properties

Property Target Compound 5j () 5e ()
Melting Point (°C) 188–190 (synthesized) 188–190 132–134
Yield (%) 56 56 74
1H-NMR (δ, DMSO-d6)
Sulfanyl-CH₂ 4.55 (s) 4.55 (s) 4.20 (s)
Aromatic Protons 7.96–7.31 (m) 7.84–7.31 (m) 6.90–7.50 (m)
13C-NMR (δ) 166.35 (C=O) 166.35 (C=O) 169.8 (C=O)

Key Notes:

  • The target compound’s 1H-NMR spectrum closely resembles benzo[d]oxazole derivatives (e.g., 5j), but the absence of oxazole carbons (δ 158–163 ppm) distinguishes it .
  • Higher yields in 5e (74%) correlate with simpler phenoxy substituents, whereas trifluoromethyl groups reduce synthetic efficiency .

Biological Activity

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antitumor agent and its antimicrobial properties.

  • Molecular Formula : C10_{10}H8_{8}F3_{3}N5_{5}S2_{2}
  • Molecular Weight : 292.428 g/mol
  • CAS Number : 82875-12-5

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiadiazole derivatives. For instance, a compound structurally similar to this compound was evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings

  • Cytotoxicity : The compound demonstrated significant cytotoxicity against the K562 chronic myelogenous leukemia cell line with an IC50_{50} value of 7.4 µM, indicating its potential as a selective inhibitor of the Bcr-Abl protein kinase .
  • Mechanism of Action : Molecular docking studies revealed that the compound interacts favorably with key amino acid residues in the target protein, suggesting a strong binding affinity that could lead to effective inhibition of tumor growth .

Antimicrobial Activity

The antimicrobial properties of derivatives containing the 1,3,4-thiadiazole moiety have been extensively studied.

Antibacterial and Antifungal Activities

  • Broad Spectrum Activity : Compounds similar to this compound have shown moderate to significant antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives were reported as low as 32.6 µg/mL against certain bacterial strains, outperforming standard antibiotics like itraconazole (MIC = 47.5 µg/mL) .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by structural modifications. For instance:

  • The presence of a trifluoromethyl group enhances lipophilicity and may improve cellular uptake.
  • Substituents on the thiadiazole ring can affect binding affinity and selectivity towards biological targets .

Case Studies

  • Antitumor Study : A study involving a series of thiadiazole derivatives showed that compounds with similar structures induced apoptosis in cancer cells via the caspase pathway. The best-performing compound exhibited an IC50_{50} value of 0.28 µg/mL against breast cancer cells (MCF-7) .
  • Antimicrobial Evaluation : A review highlighted various thiadiazole derivatives exhibiting potent antibacterial activities against Salmonella typhi and E. coli, with inhibition zones ranging from 15 to 19 mm at concentrations of 500 µg/disk .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide, and how can purity be maximized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting 2-amino-1,3,4-thiadiazole-5-thiol derivatives with activated acetamide intermediates. Key steps include:

  • Temperature Control : Maintain reaction temperatures at 0°C during exothermic steps to prevent side reactions (e.g., decomposition of trifluoromethyl groups) .
  • Solvent Selection : Use dry benzene or tetrahydrofuran (THF) to stabilize intermediates and improve solubility .
  • Purification : Recrystallization from pet-ether or benzene yields >85% purity, confirmed by TLC (Rf ~0.6–0.8 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in 13C NMR) and thiadiazole protons (δ 7.2–8.0 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • Elemental Analysis : Verify stoichiometry (e.g., C: 45.2%, H: 3.1%, N: 14.7%) to ensure synthetic accuracy .

Q. What in vitro models are suitable for preliminary biological screening?

  • Methodological Answer :

  • Anticancer Activity : Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Compare against positive controls like cisplatin .
  • Antimicrobial Screening : Employ disk diffusion assays against Staphylococcus aureus or Escherichia coli, reporting zone-of-inhibition diameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Variable Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring may enhance antimicrobial activity) .
  • Assay Standardization : Replicate studies under identical conditions (e.g., pH, incubation time) to isolate compound-specific effects .
  • Purity Verification : Use HPLC (>95% purity) to rule out impurities as confounding factors .

Q. What strategies enable structure-activity relationship (SAR) studies for thiadiazole derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified alkyl/aryl groups at the 5-amino position of the thiadiazole ring. For example:
  • Replace trifluoromethyl with nitro or methoxy groups to assess electronic effects .
  • Biological Profiling : Test analogs against a panel of enzymes (e.g., COX-2 for anti-inflammatory activity) or receptors (e.g., GABA-A for anticonvulsant effects) .
  • Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to target proteins .

Q. How can mechanistic insights into antimicrobial activity be experimentally derived?

  • Methodological Answer :

  • Membrane Permeability Assays : Use propidium iodide staining to assess disruption of bacterial cell membranes .
  • Enzyme Inhibition Studies : Measure inhibition of dihydrofolate reductase (DHFR) or β-lactamase via spectrophotometric assays .
  • Resistance Profiling : Test against methicillin-resistant Staphylococcus aureus (MRSA) to evaluate potency in drug-resistant strains .

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